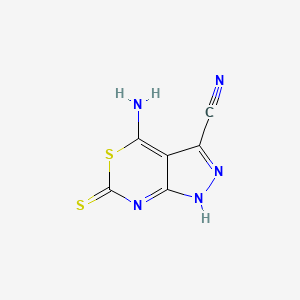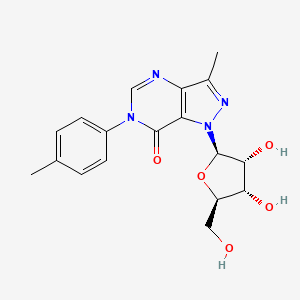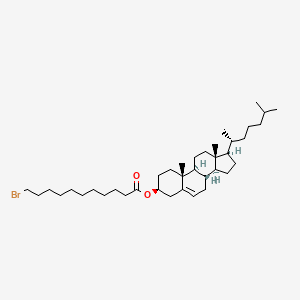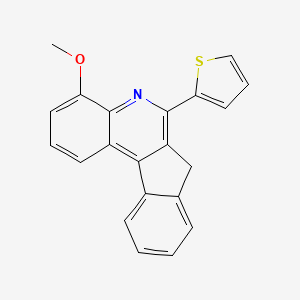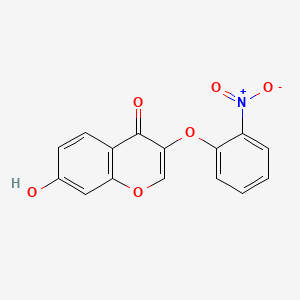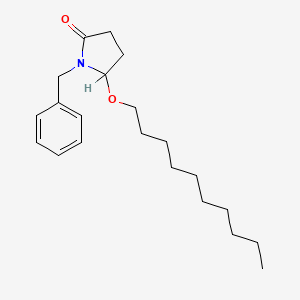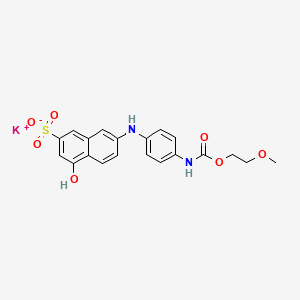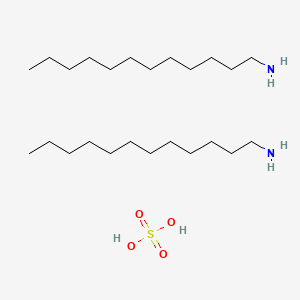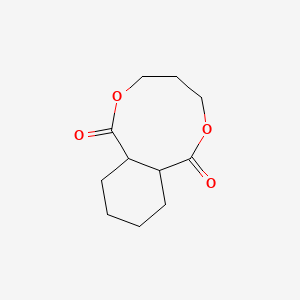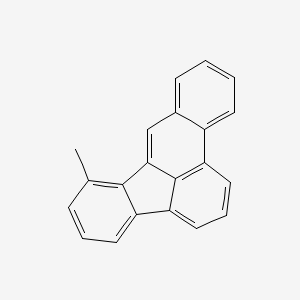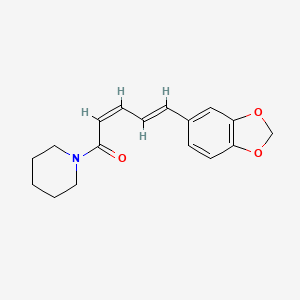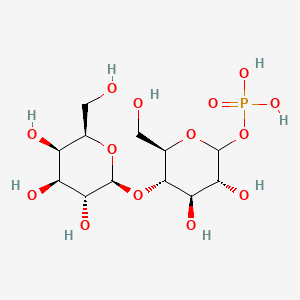
Lactose-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactose-1-phosphate is a phosphorylated derivative of lactose, a disaccharide composed of glucose and galactose. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of galactose. It is an intermediate in the conversion of galactose to glucose-1-phosphate, a process essential for energy production and other metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactose-1-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of lactose phosphorylase enzymes, which catalyze the phosphorolysis of lactose to produce this compound and glucose . This method is advantageous due to its high specificity and efficiency.
Chemical synthesis of this compound typically involves the phosphorylation of lactose using phosphorylating agents under controlled conditions. For example, lactose can be reacted with phosphorus oxychloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms such as Escherichia coli. These microorganisms are engineered to express lactose phosphorylase enzymes, enabling the large-scale production of this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Lactose-1-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: this compound can be hydrolyzed to produce lactose and inorganic phosphate.
Oxidation: It can be oxidized to form corresponding lactones or acids.
Substitution: The phosphate group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products
Hydrolysis: Produces lactose and inorganic phosphate.
Oxidation: Produces lactones or acids.
Substitution: Produces various substituted lactose derivatives.
Scientific Research Applications
Lactose-1-phosphate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of metabolic pathways involving galactose and glucose.
Medicine: Investigated for its potential in treating metabolic disorders such as galactosemia.
Mechanism of Action
Lactose-1-phosphate exerts its effects primarily through its involvement in the Leloir pathway, a metabolic pathway responsible for the conversion of galactose to glucose-1-phosphate . The key enzymes involved in this pathway include galactokinase, gathis compound uridylyltransferase, and UDP-galactose 4-epimerase. These enzymes facilitate the phosphorylation, transfer, and epimerization reactions necessary for the metabolism of galactose .
Comparison with Similar Compounds
Lactose-1-phosphate can be compared with other phosphorylated sugars such as glucose-1-phosphate and gathis compound.
Glucose-1-phosphate: Similar to this compound, it is an important intermediate in carbohydrate metabolism. it is derived from glucose rather than lactose.
Gathis compound: Directly involved in the Leloir pathway, similar to this compound, but it is a simpler molecule consisting of only galactose and phosphate.
Conclusion
This compound is a versatile compound with significant roles in biochemical pathways and various applications in scientific research. Its unique properties and reactivity make it a valuable tool in the study of carbohydrate metabolism and the synthesis of complex molecules.
Properties
CAS No. |
20057-11-8 |
|---|---|
Molecular Formula |
C12H23O14P |
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?/m1/s1 |
InChI Key |
VRKQBSISJQUWFI-VLWCUQPCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)(O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


